N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine is a chemical compound with a unique structure that includes cyclohexane and nitropropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 2-methyl-2-nitropropyl groups under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and quality control to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine involves its interaction with molecular targets and pathways. The nitro groups may participate in redox reactions, while the cyclohexane ring provides structural stability. The compound’s effects are mediated through its ability to form specific interactions with other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4′-Methylenebis[N-(2-methyl-2-nitropropyl)benzenamine]
- N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
Uniqueness
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine is unique due to its specific combination of cyclohexane and nitropropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
114136-91-3 |
---|---|
Molekularformel |
C14H28N4O4 |
Molekulargewicht |
316.40 g/mol |
IUPAC-Name |
1-N,4-N-bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H28N4O4/c1-13(2,17(19)20)9-15-11-5-7-12(8-6-11)16-10-14(3,4)18(21)22/h11-12,15-16H,5-10H2,1-4H3 |
InChI-Schlüssel |
IWBQWAKTMBEVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1CCC(CC1)NCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.